4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile
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Overview
Description
4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a quinazolinone core, a piperidine ring, and a benzonitrile group, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with formamide under high temperature to form the quinazolinone structure.
Attachment of the Piperidine Ring: The quinazolinone derivative is then reacted with piperidine in the presence of a suitable base, such as sodium hydride, to form the piperidinylmethyl group.
Sulfonylation: The piperidinylmethylquinazolinone is then sulfonylated using a sulfonyl chloride derivative in the presence of a base like triethylamine.
Introduction of the Benzonitrile Group: Finally, the benzonitrile group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The quinazolinone core can be oxidized to form quinazoline derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinazoline derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets enzymes such as acetylcholinesterase and butyrylcholinesterase.
Pathways Involved: By inhibiting these enzymes, the compound can increase the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium derivatives: These compounds also feature a quinazolinone core and have been studied for their dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase.
Quinazoline derivatives: These compounds share the quinazoline core and have similar biological activities.
Uniqueness
4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit both acetylcholinesterase and butyrylcholinesterase makes it a promising candidate for further drug development .
Properties
IUPAC Name |
4-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c22-13-16-5-7-18(8-6-16)29(27,28)25-11-9-17(10-12-25)14-24-15-23-20-4-2-1-3-19(20)21(24)26/h1-8,15,17H,9-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROHSJKEBNOAGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)S(=O)(=O)C4=CC=C(C=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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